Trovirdine
CAS No.: 149488-17-5
Cat. No.: VC0003109
Molecular Formula: C13H13BrN4S
Molecular Weight: 337.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 149488-17-5 |
---|---|
Molecular Formula | C13H13BrN4S |
Molecular Weight | 337.24 g/mol |
IUPAC Name | 1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea |
Standard InChI | InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) |
Standard InChI Key | HOCFDYZWQYGULA-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S |
SMILES | C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br |
Canonical SMILES | C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Trovirdine (C<sub>13</sub>H<sub>13</sub>BrN<sub>4</sub>S) is characterized by a thiourea backbone bridging a 5-bromopyridinyl group and a 2-pyridinylethyl moiety. Its hydrochloride salt (C<sub>13</sub>H<sub>14</sub>BrClN<sub>4</sub>S) is commonly used in pharmacological formulations . The compound’s structure-activity relationship (SAR) highlights the necessity of the bromine atom at the 5-position of the pyridine ring for optimal RT inhibition, as removal or substitution reduces potency .
Table 1: Key Structural and Physicochemical Data
Synthetic Pathways
Trovirdine is synthesized via condensation reactions between 5-bromo-2-aminopyridine and 2-(2-pyridyl)ethyl isothiocyanate. Modifications to the aromatic and heteroaromatic components have been explored to enhance bioavailability and resistance profiles, though the original structure remains the most efficacious .
Mechanism of Action and Biochemical Efficacy
Inhibition of HIV-1 Reverse Transcriptase
Trovirdine binds non-competitively to a hydrophobic pocket near the RT active site, inducing conformational changes that disrupt the enzyme’s polymerase function. Kinetic studies demonstrate uncompetitive inhibition with respect to primer/template binding and non-competitive inhibition relative to deoxynucleoside triphosphates (dNTPs) . This dual mechanism ensures high specificity for HIV-1 RT over host polymerases.
Table 2: Enzymatic Inhibition Data
RT Variant | IC<sub>50</sub> (nM) | Fold Resistance |
---|---|---|
Wild-Type | 7 | 1 |
Ile100 Mutant | 175 | 25 |
Cys181 Mutant | 1,029 | 147 |
His188 Mutant | 84 | 12 |
Mutations at residues Tyr181, Leu100, and Tyr188 confer significant resistance, underscoring the importance of these positions in trovirdine binding .
Antiviral Activity in Cell Culture
Pharmacological and Clinical Profile
Preclinical Pharmacokinetics
Limited data suggest moderate oral bioavailability in animal models, with rapid distribution to lymphoid tissues. Metabolism involves hepatic cytochrome P450 enzymes, yielding inactive metabolites excreted renally .
Phase I Clinical Trials
Early-phase trials (1995–1996) established trovirdine’s safety profile, with dose-limiting toxicity observed at higher doses. Pharmacodynamic analyses confirmed RT inhibition in plasma, though viral load reduction was transient due to rapid resistance emergence .
Resistance Mechanisms and Mutational Pathways
Key Resistance-Associated Mutations
The RT mutations Ile100, Cys181, and His188 reduce trovirdine binding affinity by altering the hydrophobic pocket’s geometry. Cys181, in particular, introduces a steric clash that diminishes inhibitor efficacy .
Cross-Resistance Patterns
Trovirdine shares resistance profiles with first-generation NNRTIs like nevirapine and efavirenz, though its unique chemical structure confers partial activity against some multidrug-resistant variants .
Synergistic Combination Therapies
Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Combining trovirdine with azidothymidine (AZT) or zalcitabine (ddC) triphosphates enhances RT inhibition synergistically. In cell-free assays, a 20:1 molar ratio of ddC-TP to trovirdine achieves a combination index (CI) of 0.3–0.5, indicating strong synergy .
Pyrophosphate Analogs
Phosphonoformic acid (PFA) and trovirdine exhibit additive effects, likely due to distinct binding sites on RT. This combination may delay resistance onset in clinical settings .
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